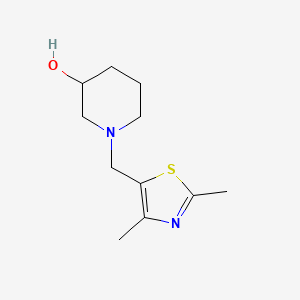

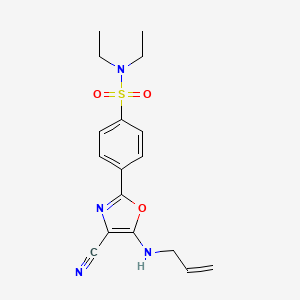

![molecular formula C16H14N4O4S B2468319 1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899960-45-3](/img/structure/B2468319.png)

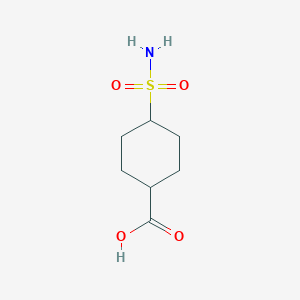

1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

- Research Findings : DNPS-P has been synthesized as a novel series of pyrano [2,3-d]pyrimidine-2,4-dione analogues. These compounds exhibit potent inhibitory activity against PARP-1. Notably, compounds S2 and S7 emerged as the most effective inhibitors, with IC50 values of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively. Compound S8 also demonstrated significant cell growth inhibition against cancer cell lines .

- Evidence : DNPS-P derivatives have shown promising antitumor activity. Compounds S2 and S7 exhibited high cytotoxicity against MCF-7 human breast cancer cells, surpassing the activity of Olaparib (a known PARP inhibitor). Compound S8 demonstrated remarkable growth inhibition against both MCF-7 and HCT116 cancer cell lines .

- Insights : Computational studies involving molecular docking revealed that the pyrano [2,3-d]pyrimidine-2,4-dione scaffold interacts favorably with amino acids in the PARP-1 active site. Fused heterocycles and hydrophobic substituents further enhance binding affinity .

- Prediction : Theoretical kinetic studies suggest that most synthesized DNPS-P compounds possess favorable pharmacokinetic properties, making them potential candidates for further investigation .

- Chemistry : DNPS-P can be synthesized through a reaction involving the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form pyrido[2,3-d]pyrimidin-5-one. The process eliminates N,N-dimethylpropionamide and involves N-methylation and condensation .

- Key Features : The presence of the pyrano [2,3-d]pyrimidine-2,4-dione scaffold is critical for interactions with PARP-1. Fused heterocycles enhance activity, and hydrophobic substituents contribute to binding affinity .

PARP-1 Inhibition for Cancer Therapy

Antitumor Activity

Molecular Docking Studies

Pharmacokinetics Properties

Synthetic Methods

Structure-Activity Relationship (SAR)

Wirkmechanismus

Target of Action

Similar compounds, derivatives of pyrido[2,3-d]pyrimidin-5-one, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

It can be inferred from similar compounds that the presence of the pyrido[2,3-d]pyrimidine scaffold is important for interactions with the amino acids present in the active site of the target enzyme . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .

Biochemical Pathways

Given that similar compounds have been identified as pi3k inhibitors , it can be inferred that this compound may affect the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, survival, and growth .

Pharmacokinetics

Most of the synthesized compounds similar to this one were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

Similar compounds have shown promising activity as inhibitors of their target enzymes . This inhibition can lead to genomic dysfunction and cell death, particularly in cancer cells .

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4S/c1-18-14-13(15(21)19(2)16(18)22)12(7-8-17-14)25-9-10-3-5-11(6-4-10)20(23)24/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNLNBZVNWFSIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

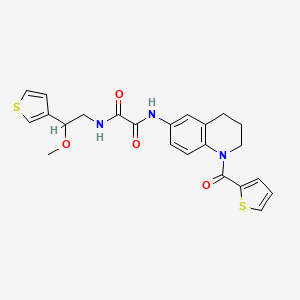

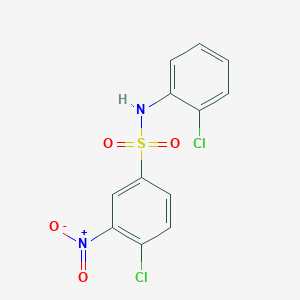

![2-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2468237.png)

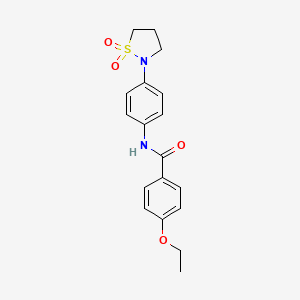

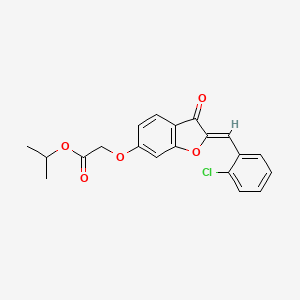

![1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2468239.png)

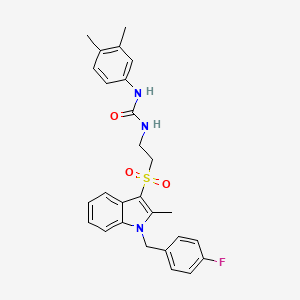

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2468241.png)

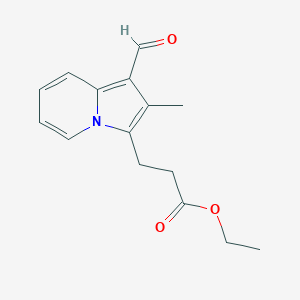

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-2-yl)methanone](/img/structure/B2468254.png)